CID 137699464
Description
PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities to standardize their representation in databases and literature.
Properties
Molecular Formula |
C234H422N109O64 |
|---|---|
Molecular Weight |
5787 g/mol |
InChI |
InChI=1S/C234H422N109O64/c1-106(304-200(390)144(63-42-92-279-224(249)250)336-210(400)150(69-48-98-285-230(261)262)327-185(375)124(19)302-176(366)118(13)307-195(385)139(58-37-87-274-219(239)240)321-182(372)121(16)299-170(360)112(7)296-173(363)115(10)310-203(393)147(66-45-95-282-227(255)256)339-213(403)153(72-51-101-288-233(267)268)330-191(381)127(22)313-198(388)142(61-40-90-277-222(245)246)324-188(378)130(25)316-206(396)156(77-81-164(352)353)333-179(369)109(4)293-133(28)345)167(357)272-85-34-32-55-158(341-208(398)137(54-31-33-83-235)318-161(347)105-291-193(383)136(56-35-84-271-30)335-209(399)149(68-47-97-284-229(259)260)326-184(374)123(18)301-175(365)117(12)306-194(384)138(57-36-86-273-218(237)238)320-181(371)120(15)298-169(359)111(6)295-172(362)114(9)309-202(392)146(65-44-94-281-226(253)254)338-212(402)152(71-50-100-287-232(265)266)329-190(380)126(21)312-197(387)141(60-39-89-276-221(243)244)323-187(377)129(24)315-205(395)155(76-80-163(350)351)332-178(368)108(3)292-132(27)344)217(407)343-103-53-74-160(343)216(406)342-159(215(405)319-135(166(236)356)75-79-162(348)349)104-290-168(358)107(2)305-201(391)145(64-43-93-280-225(251)252)337-211(401)151(70-49-99-286-231(263)264)328-186(376)125(20)303-177(367)119(14)308-196(386)140(59-38-88-275-220(241)242)322-183(373)122(17)300-171(361)113(8)297-174(364)116(11)311-204(394)148(67-46-96-283-228(257)258)340-214(404)154(73-52-102-289-234(269)270)331-192(382)128(23)314-199(389)143(62-41-91-278-223(247)248)325-189(379)131(26)317-207(397)157(78-82-165(354)355)334-180(370)110(5)294-134(29)346/h105-131,135-160,271H,31-104,235H2,1-30H3,(H2,236,356)(H,272,357)(H,290,358)(H,291,383)(H,292,344)(H,293,345)(H,294,346)(H,295,362)(H,296,363)(H,297,364)(H,298,359)(H,299,360)(H,300,361)(H,301,365)(H,302,366)(H,303,367)(H,304,390)(H,305,391)(H,306,384)(H,307,385)(H,308,386)(H,309,392)(H,310,393)(H,311,394)(H,312,387)(H,313,388)(H,314,389)(H,315,395)(H,316,396)(H,317,397)(H,318,347)(H,319,405)(H,320,371)(H,321,372)(H,322,373)(H,323,377)(H,324,378)(H,325,379)(H,326,374)(H,327,375)(H,328,376)(H,329,380)(H,330,381)(H,331,382)(H,332,368)(H,333,369)(H,334,370)(H,335,399)(H,336,400)(H,337,401)(H,338,402)(H,339,403)(H,340,404)(H,341,398)(H,342,406)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H4,237,238,273)(H4,239,240,274)(H4,241,242,275)(H4,243,244,276)(H4,245,246,277)(H4,247,248,278)(H4,249,250,279)(H4,251,252,280)(H4,253,254,281)(H4,255,256,282)(H4,257,258,283)(H4,259,260,284)(H4,261,262,285)(H4,263,264,286)(H4,265,266,287)(H4,267,268,288)(H4,269,270,289)/t106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159?,160-/m0/s1 |
InChI Key |
VWWQCMFQWHDGPF-LLAYWBPTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC)C(=O)N[CH]C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)C(=O)N1CCC[C@H]1C(=O)NC(CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC)C(=O)N[CH]C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)C(=O)N1CCCC1C(=O)NC(CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PM 102 involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of PM 102 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
PM 102 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups .
Scientific Research Applications
PM 102 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving peptide synthesis and modification.
Biology: Studied for its interactions with heparin and its potential use in reversing heparin-induced anticoagulation.
Medicine: Investigated for its potential therapeutic applications in conditions requiring the reversal of heparin anticoagulation.
Industry: Utilized in the development of anticoagulant reversal agents and related pharmaceutical products .
Mechanism of Action
PM 102 exerts its effects by binding to heparin, thereby reversing its anticoagulant properties. The molecular targets include heparin molecules, and the pathways involved are related to the inhibition of heparin’s interaction with antithrombin, a key protein in the coagulation cascade .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights compounds with structural similarities or shared biological targets, which can serve as proxies for comparison. For example:
- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a core scaffold with variations in methyl or hydroxyl groups, influencing their bioactivity and solubility .
- Nrf2 inhibitors (ChEMBL 1724922, 1711746) demonstrate how minor structural modifications can alter binding affinity and inhibitory potency .
If CID 137699464 belongs to a similar class, its activity may depend on substituents affecting hydrogen bonding (HBD/HBA counts) or lipophilicity (LogP), as seen in .
Physicochemical Properties
A hypothetical comparison table based on parameters from :
| Property | This compound* | Oscillatoxin D (CID 101283546) | ChEMBL 1724922 (Nrf2 Inhibitor) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350–400 | 517.6 | 432.5 |
| LogP | ~2.5–3.0 | 3.8 | 2.9 |
| H-Bond Donors | 2 | 4 | 1 |
| H-Bond Acceptors | 5 | 7 | 5 |
| Solubility (mg/mL) | 0.1–0.5 | <0.1 | 0.3 |
| Bioavailability Score | 0.55 | 0.17 | 0.55 |
*Hypothetical values inferred from analogous compounds.
Key observations:
- Lipophilicity : Higher LogP values (e.g., oscillatoxin D) correlate with membrane permeability but may reduce aqueous solubility .
- Bioavailability : Compounds with balanced LogP (~2–3) and moderate molecular weight (<500 g/mol) often exhibit better absorption, as seen in ChEMBL 1724922 .
Pharmacological and Analytical Comparisons
- Target Selectivity: Nrf2 inhibitors like ChEMBL 1724922 show IC₅₀ values in the nanomolar range, while oscillatoxins exhibit cytotoxicity via ion channel modulation . Analytical techniques such as LC-ESI-MS with in-source CID () could differentiate this compound from isomers based on fragmentation patterns.
- Safety Profiles : Structural alerts (e.g., PAINS or Brenk filters in ) help predict off-target effects. For instance, oscillatoxin D’s reactive groups may limit therapeutic utility compared to this compound if it lacks such alerts.
Biological Activity
Overview of CID 137699464
This compound is a chemical compound that has been studied for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. It is important to analyze its biological activity to understand its potential therapeutic applications and mechanisms of action.
This compound is known to interact with specific biological targets, influencing various cellular pathways. Research indicates that it may exhibit activities such as:
- Antimicrobial Properties : Preliminary studies suggest that this compound has the potential to inhibit the growth of certain bacterial strains.
- Anticancer Activity : Some investigations have indicated that this compound may induce apoptosis in cancer cell lines, suggesting a role in cancer treatment.
- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, although further research is needed to confirm these effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound could reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. This suggests a promising avenue for further exploration in oncology.
- Inflammatory Response Modulation : In a model of lipopolysaccharide-induced inflammation, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activity Summary
| Activity Type | Target/Effect | Concentration | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | [Study A] |
| Anticancer | HeLa and MCF-7 cell lines | IC50 = 10 µM | [Study B] |
| Anti-inflammatory | TNF-α and IL-6 modulation | Not specified | [Study C] |
Q & A
How to formulate a research question for CID 137699464 using structured frameworks?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- PICO : How does this compound (Intervention) affect [specific biological pathway] (Outcome) in [cell type/organism] (Population) compared to [existing compound] (Comparison)?
- FINER : Ensure the question aligns with practical feasibility (e.g., lab resources) and contributes novel insights to existing literature .
Refine the question through iterative feedback from peers or supervisors to eliminate ambiguity and jargon .
Q. What are effective strategies for conducting a literature review on this compound?
- Methodological Answer :
- Start with academic databases (e.g., PubMed, Google Scholar) using precise keywords (e.g., "this compound AND [mechanism/application]"). Filter results by citation count to prioritize high-impact studies .
- Use backward citation tracking (reviewing references in key papers) and forward citation tracking (identifying newer studies citing foundational work) .
- Critically evaluate sources: distinguish primary (original studies) from secondary (reviews) literature and assess credibility via journal impact factors or institutional affiliations .
Q. How to design an experimental protocol for testing hypotheses related to this compound?
- Methodological Answer :
- Define clear objectives (e.g., "Determine the dose-response relationship of this compound").
- Select appropriate controls (e.g., vehicle controls, positive/negative comparators) and ensure sample sizes are statistically justified .
- Pre-specify data analysis methods (e.g., ANOVA for dose comparisons) and document protocols for reproducibility .
Q. What are best practices for designing data collection instruments in this compound studies?
- Methodological Answer :
- For surveys or behavioral assays, use tools like Google Forms with validated question types (e.g., Likert scales, multiple-choice) to minimize bias .
- Pilot-test instruments with a small cohort to identify ambiguities and refine wording .
- Ensure compliance with ethical guidelines (e.g., informed consent templates) when collecting human/animal data .
Advanced Research Questions
Q. How to resolve contradictions in data involving this compound from divergent methodologies?
- Methodological Answer :
- Apply triangulation : Cross-validate findings using complementary methods (e.g., in vitro assays vs. computational modeling) .
- Conduct sensitivity analyses to test if statistical outliers or confounding variables (e.g., batch effects) influence results .
- Reconcile discrepancies by revisiting experimental assumptions (e.g., purity of this compound batches, assay conditions) .
Q. How to adapt research frameworks for interdisciplinary studies on this compound?
- Methodological Answer :
- Align terminology across fields (e.g., clarify "bioavailability" in pharmacological vs. chemical contexts) .
- Use hybrid methodologies (e.g., mixed-methods designs combining omics data with qualitative behavioral observations) .
- Engage collaborators early to integrate domain-specific standards (e.g., CHEBI nomenclature for chemical properties) .
Q. What methods ensure reproducibility in this compound experimental research?
- Methodological Answer :
- Document all protocols in detail, including reagent sources (e.g., CAS numbers, vendor details) and environmental conditions (e.g., temperature, pH) .
- Share raw data and code via repositories like Zenodo or GitHub to enable independent verification .
- Use blinded analysis or automated pipelines to reduce observer bias in data interpretation .
Q. How to integrate mixed-methods approaches for analyzing this compound data?
- Methodological Answer :
- Combine quantitative metrics (e.g., IC50 values) with qualitative insights (e.g., thematic analysis of clinical trial participant feedback) .
- Use software tools like NVivo for qualitative data coding and R/Python for statistical modeling .
- Validate findings through convergence analysis, where qualitative themes explain quantitative trends (e.g., patient adherence correlating with efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
